Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite
Overview
Description
Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite: is a chemical compound with the molecular formula C9H3F18O3P and a molecular weight of 532.06 g/mol . It is a colorless liquid at room temperature, known for its excellent thermal stability, low reactivity, and unique electronic properties. This compound is widely used in various scientific and industrial applications due to its unique characteristics.
Synthetic Routes and Reaction Conditions:
Reaction of Lithium Salt with Phosphorus Trichloride: The compound can be synthesized by reacting the lithium salt of 1,1,1,3,3,3-hexafluoro-2-propoxide with phosphorus trichloride (PCl3).
Dehydration Reaction: this compound can also be prepared by dehydrating tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphate through a controlled dehydration reaction.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using the above-mentioned methods, ensuring high purity and consistency. The process is typically carried out in controlled environments to prevent contamination and ensure safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although it is relatively resistant to oxidation due to its fluorinated structure.
Reduction: Reduction reactions are less common with this compound, given its already reduced state.
Substitution Reactions: It can participate in substitution reactions, where one of the fluorine atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidation typically results in the formation of phosphoric acid derivatives.
Substitution Products: Substitution reactions can yield a variety of products, depending on the nucleophile used.
Mechanism of Action
Target of Action
Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite, also known as tris(1,1,1,3,3,3-hexafluoropropan-2-yl) phosphite, is a sterically hindered, weakly σ-donating and strongly π-accepting ligand . It primarily targets nucleosides, forming deoxyribonucleoside 3′-bis (1,1,1,3,3,3-hexafluoro-2-propyl) phosphite units .
Mode of Action
The compound interacts with its targets (nucleosides) through a process known as phosphitylation . This interaction results in the formation of deoxyribonucleoside 3′-bis (1,1,1,3,3,3-hexafluoro-2-propyl) phosphite units .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the synthesis of oligodeoxyribonucleotides . The compound acts as a phosphitylating agent, facilitating the formation of nucleoside H-phosphonate units . These units are crucial in the synthesis of oligodeoxyribonucleotides .
Result of Action
The primary result of the action of this compound is the formation of deoxyribonucleoside 3′-bis (1,1,1,3,3,3-hexafluoro-2-propyl) phosphite units . These units are integral to the synthesis of oligodeoxyribonucleotides , which are short DNA molecules that have applications in genetic testing, research, and forensic analysis.
Scientific Research Applications
Chemistry: Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite is used as a reagent in organic synthesis, particularly in the synthesis of complex molecules and oligonucleotides. Biology: It is employed in biological research for studying enzyme mechanisms and as a stabilizing agent for biological samples. Medicine: The compound is used in the development of pharmaceuticals, particularly in drug delivery systems and as a component in certain medications. Industry: It finds applications in the production of high-performance materials, such as fluoropolymers and advanced composites.
Comparison with Similar Compounds
Tris(pentafluorophenyl)phosphine: Another phosphorus-based compound with similar fluorinated structure.
Tris(pentafluorophenyl)borane: A boron-based compound with comparable properties.
Tris(trimethylsilyl) borate: A borate compound used in similar applications.
Uniqueness: Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite stands out due to its exceptional thermal stability and unique electronic properties, making it more suitable for high-temperature applications and advanced material synthesis compared to its counterparts.
Properties
IUPAC Name |
tris(1,1,1,3,3,3-hexafluoropropan-2-yl) phosphite | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F18O3P/c10-4(11,12)1(5(13,14)15)28-31(29-2(6(16,17)18)7(19,20)21)30-3(8(22,23)24)9(25,26)27/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOVEPJSFHDSOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)OP(OC(C(F)(F)F)C(F)(F)F)OC(C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F18O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20318694 | |
Record name | Tris(1,1,1,3,3,3-hexafluoropropan-2-yl) phosphite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20318694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66470-81-3 | |
Record name | 66470-81-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334060 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tris(1,1,1,3,3,3-hexafluoropropan-2-yl) phosphite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20318694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite in nucleic acid chemistry?
A1: this compound is a versatile reagent primarily used for synthesizing oligonucleotides, specifically via the H-phosphonate approach [, , ]. This approach involves using the compound to create deoxyribonucleoside 3'-H-phosphonate units, which are key building blocks for oligonucleotide synthesis.
Q2: How does this compound compare to other phosphitylating agents in oligonucleotide synthesis?
A2: Compared to traditional phosphoramidite chemistry, this compound offers a simplified one-step activation process on solid supports using N-methylimidazole []. This is advantageous over both the phosphite and H-phosphonate approaches, which require additional steps.
Q3: Beyond oligonucleotide synthesis, are there other applications for this compound?
A3: Yes, this compound has been successfully employed in synthesizing sugar-modified nucleoside 5′-hydrogenphosphonates []. These modified nucleosides are valuable tools for various biological and medicinal chemistry applications.
Q4: Are there any specific advantages of using this compound in terms of reaction conditions?
A4: One of the key benefits is the mild reaction conditions required for this compound to react with deoxyribonucleosides []. The reaction proceeds efficiently with a catalytic amount of triethylamine, minimizing the risk of unwanted side reactions.
Q5: What are the essential physical properties and safety information regarding this compound?
A5: This compound is a colorless liquid with a boiling point of 130°C and a density of 1.69 g/mL []. It should be handled with care, avoiding contact with skin, eyes, and inhalation. Standard safety protocols for handling air-sensitive and moisture-sensitive chemicals should be followed.
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